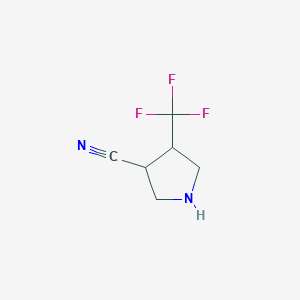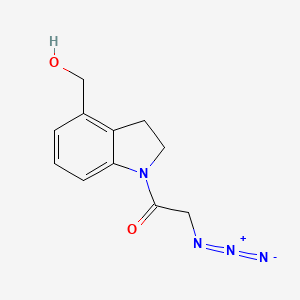
2-叠氮基-1-(4-(羟甲基)吲哚啉-1-基)乙-1-酮
描述
2-Azido-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C11H12N4O2 and its molecular weight is 232.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Azido-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Azido-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗病毒研究
吲哚衍生物,如2-叠氮基-1-(4-(羟甲基)吲哚啉-1-基)乙-1-酮,在抗病毒研究中显示出希望。 它们已被用于开发针对多种病毒,包括甲型流感和柯萨奇病毒 B4,具有抑制活性的化合物 。这些化合物中的叠氮基团可用于创建点击化学反应,从而产生新型抗病毒剂。
抗炎应用
吲哚核是许多抗炎药物中常见的特征,也存在于我们感兴趣的化合物中。 研究表明,修饰吲哚结构可以导致开发新的抗炎剂,这些抗炎剂可用于治疗慢性炎症性疾病 。
肿瘤学和抗癌研究
吲哚衍生物也因其抗癌特性而被探索。2-叠氮基-1-(4-(羟甲基)吲哚啉-1-基)乙-1-酮的结构复杂性允许合成不同的支架,这些支架可以被筛选以对抗各种癌细胞系。 该化合物可以作为合成潜在化疗剂的前体 。
神经退行性疾病的药理活性
吲哚部分是设计靶向神经退行性疾病药物的关键药效团。 将其整合到新化合物中可以导致发现可能影响阿尔茨海默病和帕金森病等疾病相关通路的药物 。
农业化学
在农业中,吲哚衍生物用于合成植物生长调节剂和农药。 2-叠氮基-1-(4-(羟甲基)吲哚啉-1-基)乙-1-酮中的羟甲基可以用来创建模仿天然植物激素的新分子,或开发新型除草剂和杀虫剂 。
环境科学应用
吲哚类化合物因其在环境修复中的作用而被研究。 它们可用于开发环境污染物传感器或创建可生物降解的材料,有助于减少污染 。
作用机制
Target of Action
The primary target of 2-Azido-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one is the Toll-like receptor 7 (TLR7), a key player in the innate immune response . This receptor is known to recognize single-stranded RNA in endosomes, which are often found in viruses, and its activation leads to the production of cytokines that regulate immune responses .
Mode of Action
2-Azido-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one interacts with TLR7, activating it and thereby inducing the secretion of TLR7-regulated cytokines such as Interleukin-12 (IL-12), Tumor Necrosis Factor-alpha (TNF-α), and Interferon-alpha (IFN-α) in human Peripheral Blood Mononuclear Cells (PBMC) cells .
Biochemical Pathways
The activation of TLR7 triggers a cascade of biochemical reactions leading to the production of cytokines. These cytokines then modulate the immune response, which can have various effects depending on the context. For instance, IFN-α has antiviral properties and can inhibit the replication of viruses .
Result of Action
The activation of TLR7 by 2-Azido-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one and the subsequent production of cytokines can lead to a range of cellular effects. For instance, it has been shown to have an inhibitory effect on cellular Hepatitis B surface Antigen (HBsAg) secretion .
生化分析
Biochemical Properties
2-Azido-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholine esterase (AChE), an enzyme crucial for neurotransmission . The compound’s azido group can participate in click chemistry reactions, facilitating the formation of stable triazole linkages with other biomolecules . Additionally, the hydroxymethyl group enhances its solubility and reactivity in aqueous environments .
Cellular Effects
2-Azido-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one exhibits various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines, this compound has demonstrated cytotoxic effects, leading to reduced cell viability and proliferation . It also affects the expression of genes involved in apoptosis and cell cycle regulation .
Molecular Mechanism
The molecular mechanism of 2-Azido-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, through its azido and hydroxymethyl groups . This binding can result in enzyme inhibition or activation, depending on the target. For instance, its interaction with AChE leads to enzyme inhibition, which can affect neurotransmission . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Azido-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over extended periods, leading to reduced efficacy . Long-term exposure to this compound in vitro and in vivo has been associated with sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 2-Azido-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular processes . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity .
Metabolic Pathways
2-Azido-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms . The compound can affect metabolic flux and alter the levels of specific metabolites, influencing overall cellular metabolism . For instance, its interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates that further participate in biochemical reactions .
Transport and Distribution
The transport and distribution of 2-Azido-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . The hydroxymethyl group enhances its solubility, facilitating its transport across cell membranes and distribution within aqueous environments .
Subcellular Localization
2-Azido-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one exhibits specific subcellular localization patterns that influence its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, affecting gene expression . Alternatively, it may accumulate in the cytoplasm, where it interacts with enzymes and other proteins involved in cellular metabolism .
属性
IUPAC Name |
2-azido-1-[4-(hydroxymethyl)-2,3-dihydroindol-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c12-14-13-6-11(17)15-5-4-9-8(7-16)2-1-3-10(9)15/h1-3,16H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFPXWRIYKVLCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC(=C21)CO)C(=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




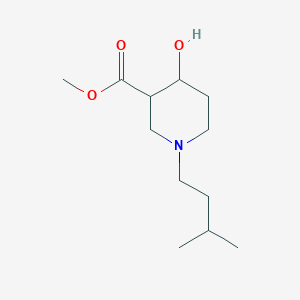
![4-hydroxy-1-propyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide](/img/structure/B1478439.png)
![5-(2-aminoethyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B1478440.png)
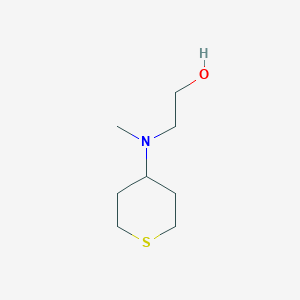

![4-Ethoxy-6-ethylpyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1478448.png)
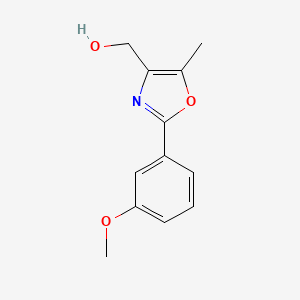
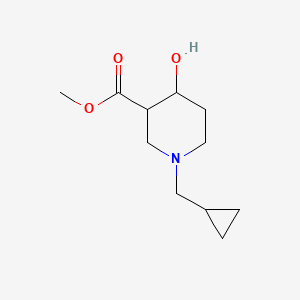
![4-hydroxy-1-(2-methoxyethyl)-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide](/img/structure/B1478452.png)
![2-(piperidin-3-yl)thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B1478453.png)

